molecular formula C23H20N2O3S B2538633 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313273-90-4

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2538633
CAS No.: 313273-90-4
M. Wt: 404.48
InChI Key: FWOKNTWRHIULSQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via an amide bond to a phenyl group substituted with a 6-methyl-1,3-benzothiazole moiety. The benzothiazole group enhances π-π stacking interactions in biological systems, while the methoxy groups improve solubility and influence electronic properties .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-14-4-10-18-21(12-14)29-23(25-18)15-5-8-17(9-6-15)24-22(26)16-7-11-19(27-2)20(13-16)28-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOKNTWRHIULSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzoic acid with an amine derivative of 6-methyl-1,3-benzothiazole under specific reaction conditions. The reaction is often catalyzed by coupling agents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in the presence of a base like N-methylmorpholine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

3,4-Dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. Benzamide Backbone Modifications

3,4-Dimethoxy-N-[4-(1,3-Thiazol-2-ylsulfamoyl)Phenyl]Benzamide (): Structural Difference: Replaces the 6-methylbenzothiazole with a thiazole-sulfamoyl group. However, the absence of the benzothiazole’s fused aromatic system reduces π-π interactions compared to the target compound . Synthesis: Prepared via condensation of 3,4-dimethoxybenzoic acid with sulfamoylphenyl intermediates, differing from the Friedel-Crafts or hydrazide-based routes used for benzothiazole derivatives (e.g., ).

2,4-Dimethoxy-N-(4-((Tetrahydro-2H-Pyran-2-yl)Oxy)Phenyl)Benzamide ():

  • Structural Difference : Lacks the benzothiazole moiety; instead, features a tetrahydropyran-protected hydroxyl group.
  • Impact : The ether-linked substituent increases steric bulk but reduces aromatic interactions. Methoxy groups at positions 2 and 4 alter electronic distribution compared to the 3,4-dimethoxy configuration in the target compound .

B. Heterocyclic Substituent Variations

Compound 31 (WO 2012/006202, ): Structure: Contains a tetrahydrobenzo[d]thiazole core with a propylamino substituent. The propylamino group introduces basicity, affecting solubility and target engagement .

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones ():

  • Structural Difference : Replaces benzothiazole with a 1,2,4-triazole-thione system.
  • Impact : The triazole-thione tautomerism (confirmed via IR and NMR) allows dynamic binding modes, unlike the rigid benzothiazole. Thione groups enhance metal-chelating capacity, useful in kinase inhibition .
Physicochemical and Spectral Properties
Compound Melting Point (°C) Key IR Bands (cm⁻¹) ¹H-NMR Features (δ, ppm)
Target Compound Not Reported C=O (~1680), C-S (~1250) Aromatic protons (6.8–8.2), OCH₃ (~3.8)
3,4-Dimethoxy-N-[4-(Thiazole)Sulfamoyl]Benzamide >250 C=O (1663–1682), S=O (1150) Sulfamoyl NH (10.2), thiazole H (7.5)
1,2,4-Triazole-Thiones >250 C=S (1247–1255), NH (3278–3414) Triazole H (8.1–8.3), SO₂Ph (7.6–7.9)
6m () >250 C=O (~1680), NH (~3300) Pyridinone H (6.5–8.2), OCH₃ (~3.8)

Key Observations :

  • Methoxy groups in all compounds show consistent ¹H-NMR signals (~3.8 ppm).
  • Triazole-thiones () lack C=O IR bands, confirming tautomerism, whereas benzamide derivatives retain strong C=O absorption .

Biological Activity

3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of benzamides and contains functional groups that are known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23_{23}H24_{24}N2_{2}O3_{3}S
  • Molecular Weight : 404.51 g/mol

The presence of methoxy groups and a benzothiazole moiety contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Receptor Interaction : It is likely to interact with receptors involved in signal transduction pathways, influencing cellular responses related to proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Reference
This compoundHCT116 (colon cancer)TBD
3,4-Dihydroxy-N-methyl-benzamideHCT1160.07
DoxorubicinHCT1160.001

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. Comparative studies suggest that while the compound shows promise, it may not be as potent as established chemotherapeutics like doxorubicin.

Antibacterial Activity

Benzothiazole derivatives have also been noted for their antibacterial properties. The interaction of the benzothiazole moiety with bacterial enzymes may contribute to this activity. However, specific data on the antibacterial efficacy of this compound remains limited and requires further investigation.

Case Studies

A notable case study involved synthesizing related compounds and evaluating their effects on colon cancer cell lines. The study demonstrated that modifications in the benzamide structure could significantly alter biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Q & A

Q. What are the standard synthetic routes for 3,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between substituted benzothiazole amines and activated benzamide derivatives. A typical method involves refluxing equimolar quantities of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 3,4-dimethoxybenzoyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). Reaction optimization may include adjusting solvent polarity (e.g., DMF for solubility), temperature (45–80°C), and catalyst loading to improve yields. Post-reaction purification via recrystallization (acetic acid/water mixtures) or column chromatography is recommended .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

Structural confirmation requires a combination of:

  • 1H/13C NMR : To identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in benzothiazole rings) and carbon backbone .
  • IR Spectroscopy : To detect functional groups (e.g., C=O stretch ~1680 cm⁻¹, benzothiazole C=N ~1600 cm⁻¹) .
  • Elemental Analysis : To validate empirical formula consistency (e.g., C, H, N, S content) .
  • Melting Point Determination : To assess purity and compare with literature values .

Q. What in vitro assays are commonly used to evaluate the biological activity of benzothiazole derivatives like this compound?

Benzothiazole derivatives are screened for antimicrobial, anticancer, or enzyme-inhibitory activity. For example:

  • Antitubercular Assays : Testing against Mycobacterium tuberculosis H37Rv strains using microplate Alamar Blue assays (MIC values) .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based readouts .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) is used to model ligand-receptor binding. For example:

  • Target Preparation : Retrieve protein structures (e.g., kinases) from the PDB and prepare with protonation state adjustments.
  • Ligand Preparation : Generate 3D conformers of the compound and assign partial charges.
  • Docking Simulations : Analyze binding poses for hydrogen bonds (e.g., benzamide carbonyl with active-site residues) and hydrophobic interactions (e.g., benzothiazole ring with aromatic pockets). Validation via molecular dynamics (MD) simulations can assess stability .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

For single-crystal X-ray diffraction

  • Software Tools : Use SHELXL for refinement, focusing on resolving disorder (e.g., methoxy group rotamers) and thermal motion artifacts .
  • Validation Metrics : Check R-factors (<5%), electron density maps (residual peaks <0.5 eÅ⁻³), and geometry (bond length/angle deviations) .
  • Twinned Data : Apply twin law matrices in SHELXL for datasets with overlapping reflections .

Q. How can researchers troubleshoot low yields in the synthesis of similar benzamide derivatives?

Key troubleshooting steps include:

  • Reagent Purity : Ensure anhydrous conditions for moisture-sensitive reagents (e.g., benzoyl chlorides).
  • Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., THF, DCM) to enhance reaction rates .
  • Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., hydrolyzed intermediates) .

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